molecular formula C18H12FN3O3 B2883222 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 954670-99-6

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No. B2883222
CAS RN: 954670-99-6
M. Wt: 337.31
InChI Key: YRMUXKVJPQKADN-UHFFFAOYSA-N
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Description

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide, also known as FOB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. FOB is a small molecule with a molecular weight of 382.4 g/mol and a chemical formula of C20H13FN4O2.

Scientific Research Applications

Metabolic Studies and Drug Discovery

Compounds structurally related to "N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide" have been studied for their metabolic profiles and drug disposition using 19F-nuclear magnetic resonance (NMR) spectroscopy, aiding in the selection of candidates for further pharmaceutical development. These studies focus on understanding the metabolic fate and excretion patterns in preclinical models, which are crucial for developing effective and safe therapeutic agents (Monteagudo et al., 2007).

Antimicrobial and Antifungal Activity

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of novel compounds, including derivatives of benzofuran and oxadiazole. For example, benzofuran-1,2,3-triazole hybrids have been investigated for their antifungal potential against various fungi, demonstrating significant activity at certain concentrations. This research highlights the potential of these compounds in developing new fungicidal preservatives (Abedinifar et al., 2020).

Anticancer Activity

The synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives, including the exploration of their cytotoxic effects on cancer cell lines, underscore the potential of these compounds as anticancer agents. The incorporation of fluorobenzene moieties into these compounds has led to the development of candidates with notable cytotoxicity against specific cancer cell lines, providing a foundation for future anticancer drug development (Kelly et al., 2007).

properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3/c19-13-7-5-11(6-8-13)9-16-21-22-18(25-16)20-17(23)15-10-12-3-1-2-4-14(12)24-15/h1-8,10H,9H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMUXKVJPQKADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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